SKLB70326
CAS No.: 1257317-77-3
Cat. No.: VC0543345
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.34
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257317-77-3 |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.34 |
| IUPAC Name | 3-Amino-6-(3-methoxyphenyl)thieno[2.3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-20-9-4-2-3-8(7-9)11-6-5-10-12(16)13(14(17)19)21-15(10)18-11/h2-7H,16H2,1H3,(H2,17,19) |
| Standard InChI Key | FEHLZYWXCFELFL-UHFFFAOYSA-N |
| SMILES | O=C(C1=C(N)C2=CC=C(C3=CC=CC(OC)=C3)N=C2S1)N |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Identity and Composition
SKLB70326 is precisely identified by several chemical identifiers that facilitate its recognition and study within the scientific community:
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Chemical Name: 3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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CAS Registry Number: 1257317-77-3
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Molecular Formula: C15H13N3O2S
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Molecular Weight: 299.34 g/mol
The compound's structure features a thieno[2,3-b]pyridine core with specific functional groups that contribute to its biological activity. The presence of an amino group at position 3, a carboxamide group at position 2, and a 3-methoxyphenyl substituent at position 6 creates a unique molecular configuration that enables its interaction with cellular targets .
Structural Representation
The molecular structure of SKLB70326 can be represented using various chemical notation systems:
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InChI: InChI=1S/C15H13N3O2S/c1-20-9-4-2-3-8(7-9)11-6-5-10-12(16)13(14(17)19)21-15(10)18-11/h2-7H,16H2,1H3,(H2,17,19)
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SMILES: O=C(C1=C(N)C2=CC=C(C3=CC=CC(OC)=C3)N=C2S1)N
The structural configuration of SKLB70326 is crucial for its biological activity, particularly its ability to interact with cellular components involved in the cell cycle regulation and apoptotic pathways .
Mechanism of Action
Apoptosis Induction
Beyond its effects on cell cycle progression, SKLB70326 has been shown to induce apoptotic cell death in cancer cells . This programmed cell death follows the G0/G1 phase arrest and represents a critical component of SKLB70326's anticancer activity .
The apoptotic process triggered by SKLB70326 involves the activation of several pro-apoptotic factors and pathways. Research has demonstrated that treatment with the compound leads to the activation of PARP, caspase-3, caspase-9, and Bax, all of which are key mediators of apoptosis . Simultaneously, SKLB70326 treatment results in the downregulation of Bcl-2, an anti-apoptotic protein that normally inhibits the apoptotic process .
Effects on Tumor Suppressor Pathways
SKLB70326 treatment has been observed to induce the expression of p53 and p21, two critical tumor suppressor proteins . The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress or DNA damage. Similarly, p21 functions as a cyclin-dependent kinase inhibitor that regulates cell cycle progression .
The upregulation of these tumor suppressor proteins suggests that SKLB70326 may activate cellular defense mechanisms against cancer, further contributing to its anticancer effects beyond direct cell cycle inhibition and apoptosis induction .
Anticancer Effects and Research Findings
Effects on Hepatic Carcinoma Cells
Research on SKLB70326 has primarily focused on its effects against human hepatic carcinoma, with studies demonstrating significant inhibition of cancer cell proliferation in vitro . Among the tested cell lines, HepG2 cells have shown the highest sensitivity to SKLB70326 treatment, making this particular hepatic carcinoma cell line a valuable model for studying the compound's anticancer effects .
The inhibition of HepG2 cell proliferation by SKLB70326 has been directly correlated with G0/G1 phase arrest, followed by apoptotic cell death . This sequential process of cell cycle arrest and subsequent apoptosis appears to be the primary mechanism through which SKLB70326 exerts its anticancer effects against hepatic carcinoma cells .
Molecular Pathway Analysis
Detailed molecular analyses have revealed that SKLB70326 treatment affects multiple cellular pathways and targets:
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Cell Cycle Regulators: Downregulation of CDK2, CDK4, and CDK6
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Apoptotic Mediators: Activation of PARP, caspase-3, caspase-9, and Bax; downregulation of Bcl-2
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Cell Cycle Progression: Phosphorylation of retinoblastoma protein (Rb)
These molecular changes collectively contribute to SKLB70326's ability to inhibit cancer cell proliferation and induce cell death, highlighting the compound's multifaceted mechanism of action against cancer cells .
Tolerability Profile
An important aspect of any potential anticancer agent is its tolerability profile. Research has indicated that SKLB70326 treatment is well tolerated, suggesting a favorable safety profile that could translate to manageable side effects in potential clinical applications . This tolerability, combined with the compound's potent anticancer effects, enhances its appeal as a candidate for further development as an anticancer therapeutic .
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